

Benzofuran-3-carbaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name: *Benzofuran-3-carbaldehyde*

Cat. No.: *B161172*

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An In-depth Technical Guide to Benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and biological relevance of **Benzofuran-3-carbaldehyde**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.

Core Chemical and Physical Properties

Benzofuran-3-carbaldehyde, a derivative of the benzofuran scaffold, is a solid organic compound. Its fundamental properties are summarized below for easy reference.

Property	Value	Citation(s)
CAS Number	4687-25-6	[1][2][3]
Molecular Formula	C ₉ H ₆ O ₂	[2][4][5]
Molecular Weight	146.14 g/mol	[2][5][6]
Alternate Value	146.15 g/mol	[1][3][4]
Appearance	Light brown to orange solid	[4]
IUPAC Name	1-benzofuran-3-carbaldehyde	[1][5]
Synonyms	3-Benzofurancarboxaldehyde, Benzofuran-3-carboxaldehyde	[2][5]

Synthesis Protocol: Vilsmeier-Haack Formylation of Benzofuran

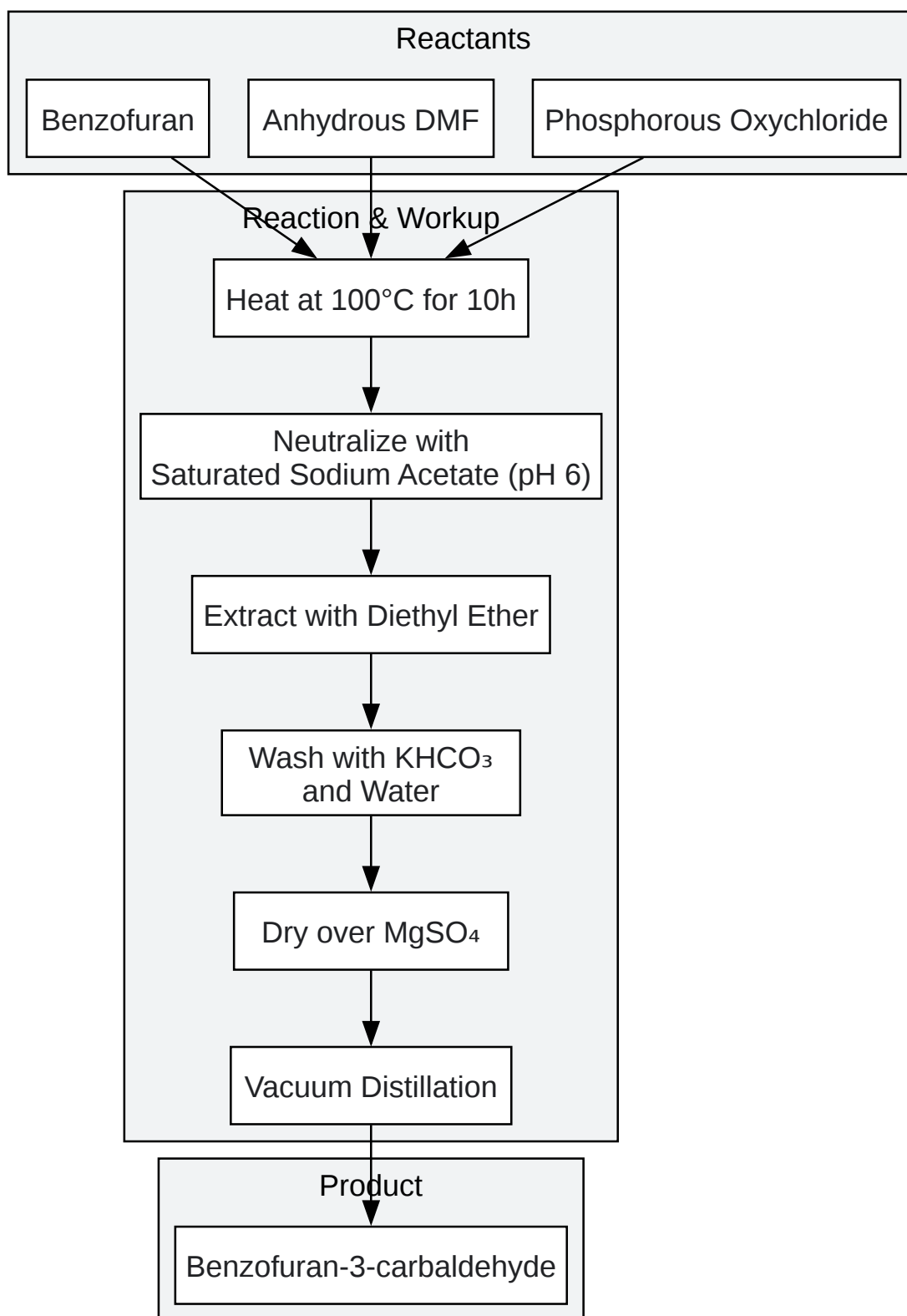
A common and effective method for the synthesis of **Benzofuran-3-carbaldehyde** is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring. The following protocol is based on established procedures.[1]

Materials:

- Benzofuran
- Anhydrous Dimethylformamide (DMF)
- Phosphorous oxychloride (POCl₃)
- Diethyl ether (Et₂O)
- Saturated sodium acetate solution
- Saturated potassium bicarbonate (KHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a suitable reaction vessel, dissolve benzofuran (0.78 mol) in anhydrous dimethylformamide (2.05 mol).
- With gentle warming, add phosphorous oxychloride (0.86 mol) in small portions to the solution.
- Heat the reaction mixture to 100°C for 10 hours.
- Cool the mixture to room temperature.
- For a more complete reaction, an extra portion of dimethylformamide (0.68 mol) and phosphorous oxychloride (0.26 mol) can be added, followed by heating for an additional 10 hours.
- After cooling, neutralize the reaction mixture by adding a saturated aqueous solution of sodium acetate until the pH reaches 6.
- Extract the organic compounds with diethyl ether (3 x 100 mL).
- Wash the combined organic layers with a saturated potassium bicarbonate solution (3 x 50 mL) and then with water (100 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the residue by vacuum distillation to yield **Benzofuran-3-carbaldehyde**.



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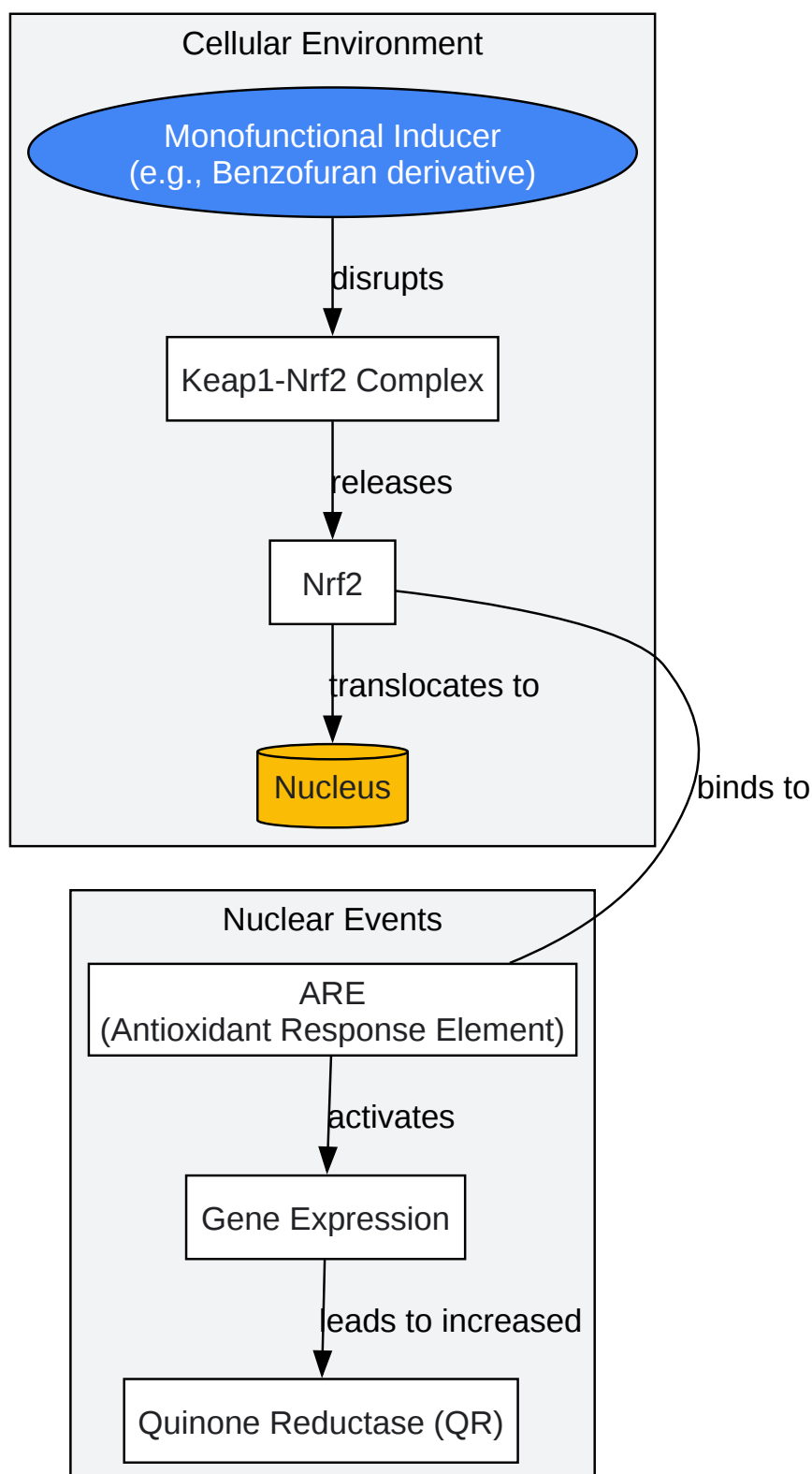
Synthesis workflow for **Benzofuran-3-carbaldehyde**.

Biological Significance and Potential Applications

The benzofuran scaffold is a core structure in numerous natural and synthetic compounds with a wide array of biological activities.^{[3][7][8]} These activities include anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties.^{[3][7][9]}

While specific signaling pathways for **Benzofuran-3-carbaldehyde** are not extensively documented, related phenolic derivatives have been identified as potent inducers of quinone reductase (QR).^[10] QR is a phase II detoxification enzyme that plays a crucial role in cellular protection against carcinogens and oxidative stress.^{[11][12]} The induction of QR is considered a key biomarker for cancer chemoprevention.^[11]

The mechanism of QR induction by monofunctional inducers typically involves the activation of the Antioxidant Response Element (ARE) through the Keap1-Nrf2 pathway.^[11]



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Generalized Keap1-Nrf2 pathway for QR induction.

The potential of **Benzofuran-3-carbaldehyde** and its derivatives as precursors for novel therapeutic agents continues to be an active area of research, particularly in the development of new anticancer and antimicrobial drugs.[9][13]

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